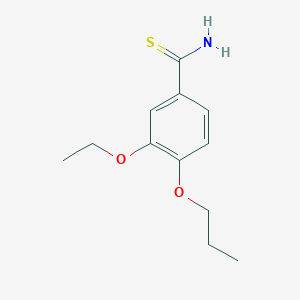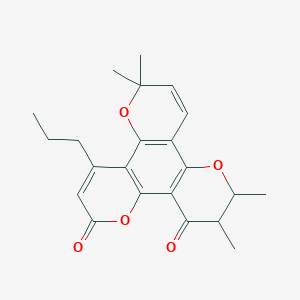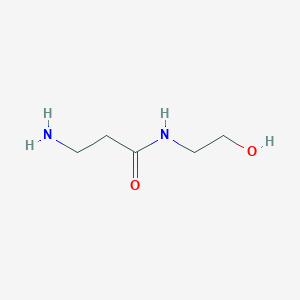![molecular formula C8H11NO2S3 B12119541 3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12119541.png)
3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is a complex heterocyclic compound that features a unique thieno[3,4-d][1,3]thiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and isothiocyanate derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities and exhibit comparable reactivity.
Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives are also structurally related and have similar applications in medicinal chemistry and materials science.
Uniqueness
3-(propan-2-yl)-2-sulfanylidene-2H,3H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione stands out due to its unique thieno[3,4-d][1,3]thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11NO2S3 |
|---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
5,5-dioxo-3-propan-2-yl-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C8H11NO2S3/c1-5(2)9-6-3-14(10,11)4-7(6)13-8(9)12/h3,5,7H,4H2,1-2H3 |
InChI-Schlüssel |
CJMDGTJHBINVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CS(=O)(=O)CC2SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea](/img/structure/B12119464.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119465.png)



![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide](/img/structure/B12119500.png)
![(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
![15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119521.png)
![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)
![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-](/img/structure/B12119536.png)
